molecular formula C18H17N5O3 B7686627 3-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine

3-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine

Cat. No.: B7686627
M. Wt: 351.4 g/mol
InChI Key: ZMQDYRPRGWWUNP-UHFFFAOYSA-N
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Description

3-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine is a complex organic compound that features a unique combination of functional groups, including a nitro group, a piperidine ring, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine ring is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. They can be used to probe biological pathways and understand the molecular basis of diseases.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine involves its interaction with specific molecular targets in the body. The nitro group can participate in redox reactions, while the piperidine and oxadiazole rings can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as certain herbicides and fungicides, have similar chemical properties.

Uniqueness

What sets 3-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine apart is its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. This makes it a versatile compound for research and development in various fields.

Properties

IUPAC Name

5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-23(25)16-11-13(6-7-15(16)22-9-2-1-3-10-22)18-20-17(21-26-18)14-5-4-8-19-12-14/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQDYRPRGWWUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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